

# Veverimer: A Technical Deep Dive into its Development and Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Veverimer**

Cat. No.: **B611672**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Veverimer** (also known as TRC101) is a novel, non-absorbed, orally administered polymer developed for the treatment of metabolic acidosis, a common complication of chronic kidney disease (CKD). Metabolic acidosis in CKD is associated with an increased risk of disease progression, muscle wasting, and bone demineralization. **Veverimer** was designed to address this unmet medical need by binding and removing hydrochloric acid (HCl) from the gastrointestinal (GI) tract, thereby increasing serum bicarbonate levels without introducing absorbable cations like sodium. This technical guide provides an in-depth timeline of **Veverimer**'s discovery and development, detailed experimental protocols from key studies, and a summary of its clinical trial data.

## Development and Discovery Timeline

The journey of **Veverimer** from a preclinical candidate to a late-stage clinical asset has been marked by significant research and regulatory milestones. Initially developed by Tricida, Inc., the asset was later acquired by Renibus Therapeutics.

Key Development Milestones:

- August 2013: Tricida, Inc. is founded, with a focus on developing therapeutics for kidney-related diseases.[\[1\]](#)

- Preclinical Development: In vitro studies demonstrate **Veverimer**'s high binding capacity for HCl ( $10.7 \pm 0.4$  mmol/g) across a range of pH values found in the GI tract (pH 1.5-7).[2][3] Preclinical studies in an adenine-induced rat model of CKD and metabolic acidosis show a dose-dependent increase in serum bicarbonate and fecal chloride excretion.[2] Absorption, distribution, metabolism, and excretion (ADME) studies using <sup>14</sup>C-labeled **Veverimer** in rats and dogs confirm the polymer is not absorbed and is quantitatively eliminated in the feces.[2][3]
- Phase 1/2 Clinical Trial (NCT02804246): A two-week study in patients with moderate to severe CKD and metabolic acidosis demonstrates that **Veverimer** significantly increases serum bicarbonate levels by a mean of 3.2 to 3.9 mEq/L compared to placebo.[4][5]
- September 26, 2017 - February 9, 2018: Patient randomization for the pivotal Phase 3 TRCA-301 trial (NCT03317444).[6]
- March 2019: Positive results from the 12-week, double-blind, placebo-controlled Phase 3 TRCA-301 trial are published in *The Lancet*.[3]
- June 25, 2019: Publication of positive long-term (52-week) data from the TRCA-301E extension study (NCT03390842) in *The Lancet*.[3]
- September 4, 2019: Tricida announces the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for **Veverimer**.[3]
- November 14, 2019: The FDA accepts the NDA for **Veverimer** for review under the Accelerated Approval Program.[3]
- August 21, 2020: Tricida receives a Complete Response Letter (CRL) from the FDA for the **Veverimer** NDA.[7][8][9] The FDA requested additional data on the magnitude and durability of the treatment effect on serum bicarbonate and its applicability to the U.S. population.[7][10]
- October 24, 2022: Tricida announces top-line results from the VALOR-CKD Phase 3 trial (NCT03710291), which did not meet its primary endpoint of slowing CKD progression.[11]
- Recent Developments (Renibus Therapeutics): Renibus Therapeutics acquires **Veverimer**.[12][13][14][15]

- June 10, 2025: The FDA grants Orphan Drug Designation to **Veverimer** for the treatment of anti-glomerular basement membrane (anti-GBM) disease.[\[2\]](#) The designation date is also cited as March 27, 2025.[\[1\]](#)

## Core Mechanism of Action

**Veverimer** is a non-absorbed, free-amine polymer that functions as a high-capacity, selective binder of hydrochloric acid in the gastrointestinal tract.[\[2\]](#) Its mechanism does not involve ion exchange and it does not deliver sodium or other counterions.[\[2\]](#)

**Veverimer's Mechanism of Action**

## Preclinical Research Protocols

### In Vitro Hydrochloric Acid Binding Assays

The in vitro binding capacity of **Veverimer** for hydrochloric acid was assessed to determine its potential for acid removal in the gastrointestinal tract.

Methodology:

- **Veverimer** polymer was suspended in solutions with varying pH levels, representative of the human GI tract (pH 1.5 to 7).
- A known amount of hydrochloric acid was added to the suspension.
- The amount of bound HCl was quantified, likely through titration or measurement of the remaining free acid in the solution.
- Binding specificity was evaluated by testing **Veverimer**'s ability to bind other anions commonly found in the GI tract, such as phosphate, citrate, and taurocholate.

[\[2\]](#)#### Adenine-Induced Chronic Kidney Disease Animal Model

To evaluate the in vivo efficacy of **Veverimer**, a rat model of chronic kidney disease and metabolic acidosis was utilized.

Methodology:

- Induction of CKD: Male rats were administered adenine, either mixed in their feed (e.g., 0.75% w/w) or via oral gavage, for a specified period (e.g., 28 days). Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to inflammation, fibrosis, and impaired kidney function.
- Treatment: Following the induction of CKD, rats were treated with **Veverimer** administered in their diet or by gavage at various doses.
- Assessments: Key parameters measured included serum creatinine and blood urea nitrogen (BUN) to assess renal function, serum bicarbonate to evaluate metabolic acidosis, and fecal chloride excretion to confirm the drug's mechanism of action.

#### [2]#### Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies were conducted to confirm the non-absorbed nature of **Veverimer**.

#### Methodology:

- Radiolabeling: **Veverimer** was synthesized with a carbon-14 (14C) radiolabel.
- Administration: 14C-labeled **Veverimer** was orally administered to rats and dogs. \*[2][3]  
Sample Collection and Analysis: Blood, urine, and feces were collected over a period of time. The amount of radioactivity in each sample was quantified using methods such as liquid scintillation counting or accelerator mass spectrometry to determine the extent of absorption and routes of excretion.

#### [2][8][14]### Clinical Trial Protocols and Data

**Veverimer** has undergone a series of clinical trials to evaluate its safety and efficacy in treating metabolic acidosis in patients with CKD.

## Phase 1/2 Clinical Trial (NCT02804246)

This was a 2-week, randomized, placebo-controlled study.

Experimental Workflow: dot



[Click to download full resolution via product page](#)

### Phase 1/2 Clinical Trial Workflow

Key Data:

| Parameter                        | Veverimer Group    | Placebo Group         |
|----------------------------------|--------------------|-----------------------|
| Mean Change in Serum Bicarbonate | +3.2 to +3.9 mEq/L | No significant change |

Data from reference [4]

## Phase 3 Clinical Program: TRCA-301 and TRCA-301E

The pivotal Phase 3 program consisted of a 12-week, double-blind, placebo-controlled trial (TRCA-301, NCT03317444) and a 40-week, blinded extension study (TRCA-301E, NCT03390842).

Experimental Workflow: dot



[Click to download full resolution via product page](#)

### Phase 3 (TRCA-301 & TRCA-301E) Workflow

Quantitative Data from TRCA-301 (12 Weeks):

| Parameter                                | Veverimer (n=124) | Placebo (n=93) | p-value |
|------------------------------------------|-------------------|----------------|---------|
| Primary Endpoint Met (%) <sup>1</sup>    | 59%               | 22%            | <0.0001 |
| Mean Change in Serum Bicarbonate (mEq/L) | +4.4              | +1.8           | <0.001  |

<sup>1</sup>Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29 mEq/L). Data from references [4][6] Quantitative Data from TRCA-301E (52 Weeks Total):

| Parameter                             | Veverimer (n=114) | Placebo (n=82) | p-value |
|---------------------------------------|-------------------|----------------|---------|
| Primary Endpoint Met (%) <sup>1</sup> | 63%               | 38%            | 0.0015  |
| Serious Adverse Events (%)            | 2%                | 5%             | -       |
| Renal System Adverse Events (%)       | 8%                | 15%            | -       |

<sup>1</sup>Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29 mEq/L). Data from reference

## Phase 3 Confirmatory Trial: VALOR-CKD

The VALOR-CKD trial (NCT03710291) was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of **Veverimer** on the progression of CKD.

Experimental Workflow: dot



[Click to download full resolution via product page](#)

## VALOR-CKD Clinical Trial Workflow

Key Data from VALOR-CKD:

| Parameter                                  | Veverimer<br>(n=741) | Placebo<br>(n=739) | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------|----------------------|--------------------|--------------------------|---------|
| Primary Endpoint Events                    | 149                  | 148                | 0.99 (0.78, 1.24)        | 0.898   |
| Mean Serum Bicarbonate at 3 Months (mEq/L) | 22.0 ± 3.0           | 20.9 ± 3.3         | -                        | -       |

Data from references

## Conclusion

**Veverimer** represents a targeted approach to managing metabolic acidosis in patients with chronic kidney disease. Its development has been supported by a robust preclinical and clinical program that has thoroughly characterized its mechanism of action, safety, and efficacy in correcting serum bicarbonate levels. While the VALOR-CKD trial did not demonstrate a benefit in slowing CKD progression, the compound's ability to safely correct metabolic acidosis is well-documented. The recent Orphan Drug Designation for anti-glomerular basement membrane disease suggests new potential therapeutic avenues for **Veverimer**, highlighting the ongoing research into its applications in renal medicine. This guide provides a comprehensive overview of the key technical aspects of **Veverimer**'s journey, offering valuable insights for the scientific and drug development community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bioivt.com](http://bioivt.com) [bioivt.com]
- 2. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 14C-iodochlorhydroxyquin in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veverimer, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniogenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [mdpi.com](http://mdpi.com) [mdpi.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. Evaluation of cAMS for 14C microtracer ADME studies: opportunities to change the current drug development paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 14C-medazepam hydrochloride in dog, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and Safety of Veverimer in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 14. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [discovery.researcher.life](http://discovery.researcher.life) [discovery.researcher.life]
- To cite this document: BenchChem. [Veverimer: A Technical Deep Dive into its Development and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611672#veverimer-development-and-discovery-timeline\]](https://www.benchchem.com/product/b611672#veverimer-development-and-discovery-timeline)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)